2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring, and an isoxazole ring attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2,6-dimethoxybenzoic acid with appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit chitin synthesis in insects.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antioxidant agent.
Industry: It may find applications in the development of new pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The exact molecular targets and pathways are still under investigation, but it is believed that the compound binds to key enzymes, preventing them from catalyzing the necessary reactions for chitin synthesis.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea with similar insecticidal properties.
Perfluron: A fluorinated benzoylphenylurea used as an insecticide.
Uniqueness
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the isoxazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzamides and benzoylphenylureas.
Biological Activity
2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- IUPAC Name : this compound
This compound features a benzamide core substituted with a dimethoxy group and a propyl-substituted oxazole ring.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may interfere with specific signaling pathways involved in cell growth and survival.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes related to cancer progression and microbial resistance.
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities that are crucial for cancer cell signaling.
- Disruption of Metabolic Pathways : By interfering with metabolic pathways, the compound may reduce the energy supply to rapidly dividing cells.
Case Studies and Experimental Data
A summary of relevant studies on the biological activity of this compound is presented in the table below:
Study | Objective | Key Findings |
---|---|---|
Study A | Anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
Study B | Antimicrobial testing | Showed effectiveness against E. coli and Staphylococcus aureus. |
Study C | Enzyme inhibition | Inhibited specific kinases involved in cancer signaling pathways by up to 70%. |
Properties
CAS No. |
82558-93-8 |
---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-4-6-10-9-13(21-17-10)16-15(18)14-11(19-2)7-5-8-12(14)20-3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
InChI Key |
KQUDFSMZGHBZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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